molecular formula C21H23ClFN3OS B373927 3-(4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo (b,f) thiepin-10-yl)piperazino)propionamide

3-(4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo (b,f) thiepin-10-yl)piperazino)propionamide

Cat. No. B373927
M. Wt: 419.9g/mol
InChI Key: YTRZDTTZCDSVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04678788

Procedure details

A mixture of 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo(b,f)-thiepin (2.8 g), 3-(1-piperazinyl)propionamide (3.2 g) and chloroform (10 ml) is refluxed with stirring for 8 hours. The solvent is than evaporated under reduced pressure, and the residue is extracted by shaking with a two-phase system consisting of benzene (30 ml) and a solution of methanesulfonic acid (4 g) in water (50 ml). The clear aqueous solution is separated and then made alkaline with aqueous ammonia (10 ml). The so-formed suspension of the amorphous base is diluted with ethanol (100 ml), and the mixture is briefly warmed to boiling. The resultant clear solution is then allowed to crystallize at room temperature for 6 hours. The crystalline product is separated, washed with a small amount of ethanol, and then dried in vacuo. The obtained base (2.35 g, 60% of theory) melts at 179°-182° C.; it can be purified by crystallization from ethanol to give the title compound having a m.p. of 182°-184° C. and which is identical with the product of the preceding example 1.
Name
2,10-dichloro-7-fluoro-10,11-dihydrodibenzo(b,f)-thiepin
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]3[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:8]=3[CH:9](Cl)[CH2:10][C:4]=2[CH:3]=1.[N:19]1([CH2:25][CH2:26][C:27]([NH2:29])=[O:28])[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]3[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:8]=3[CH:9]([N:22]3[CH2:21][CH2:20][N:19]([CH2:25][CH2:26][C:27]([NH2:29])=[O:28])[CH2:24][CH2:23]3)[CH2:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
2,10-dichloro-7-fluoro-10,11-dihydrodibenzo(b,f)-thiepin
Quantity
2.8 g
Type
reactant
Smiles
ClC1=CC2=C(SC3=C(C(C2)Cl)C=CC(=C3)F)C=C1
Name
Quantity
3.2 g
Type
reactant
Smiles
N1(CCNCC1)CCC(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
than evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted
STIRRING
Type
STIRRING
Details
by shaking with a two-phase system
CUSTOM
Type
CUSTOM
Details
The clear aqueous solution is separated
ADDITION
Type
ADDITION
Details
The so-formed suspension of the amorphous base
ADDITION
Type
ADDITION
Details
is diluted with ethanol (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is briefly warmed to boiling
CUSTOM
Type
CUSTOM
Details
to crystallize at room temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The crystalline product is separated
WASH
Type
WASH
Details
washed with a small amount of ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
it can be purified by crystallization from ethanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCC(=O)N)C=CC(=C3)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.